6-(Aminomethyl)-1,2,4-triazin-5(4H)-one

Übersicht

Beschreibung

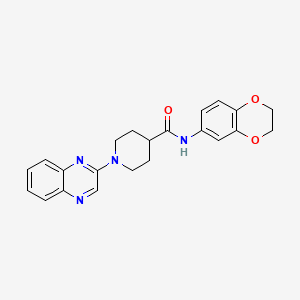

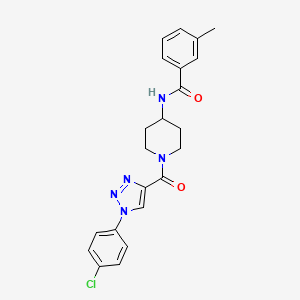

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one, also known as AMT, is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. AMT is a derivative of triazine and has a molecular formula of C3H5N5O.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

- 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one and its derivatives have been studied for their synthesis and molecular structure. For example, Hwang et al. (2006) synthesized 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a compound with a similar molecular structure, and analyzed its crystalline form and molecular interactions (Hwang et al., 2006).

Effect on Lignification Process

- The impact of triazine derivatives on biological processes like lignification has been explored. Muñoz et al. (1990) reported that a structurally analogous triazine, 4-amino-6-methyl-3-phenylamino-1,2,4-triazin-5(4H)-one, inhibits cell-wall lignification catalyzed by peroxidase in lupin (Muñoz et al., 1990).

Asymmetric Induction in Reactions

- The compound has been utilized in chemical reactions demonstrating asymmetric induction. Egorov et al. (2006) explored the use of amino acids as chiral auxiliaries in nucleophilic additions to triazinones, highlighting the compound's role in stereochemical control in synthesis (Egorov et al., 2006).

Synthetic Applications

- In synthetic chemistry, various methods have been developed to create derivatives of 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one. For instance, Neunhoeffer et al. (1984) described the synthesis and reactions of 6-amino-1,2,4-triazin-5-ones, offering insights into the reactivity and applications of these compounds (Neunhoeffer et al., 1984).

Anticancer and Antibacterial Properties

- Some derivatives have demonstrated potential pharmacological activities, such as anticancer and antibacterial effects. Holla et al. (1999) synthesized compounds with antibacterial and antitumor activities, showing the biomedical relevance of these structures (Holla et al., 1999).

Novel Derivative Synthesis

- Research has also focused on creating novel derivatives for various applications. Vahedi et al. (2010) described a synthetic procedure for [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, showcasing the versatility of this compound in synthesizing complex structures (Vahedi et al., 2010).

Eigenschaften

IUPAC Name |

6-(aminomethyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2H,1,5H2,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJILEXBDIMQXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(C(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)

![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide](/img/structure/B2759007.png)

![N-mesityl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2759008.png)

![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2759009.png)

![3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)